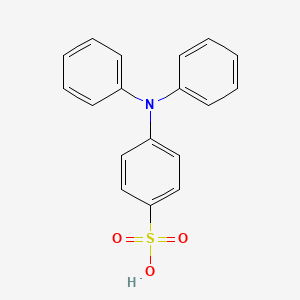

4-(Diphenylamino)benzene-1-sulfonic acid

Description

4-(Diphenylamino)benzene-1-sulfonic acid is an aromatic sulfonic acid derivative featuring a diphenylamino (-NPh₂) substituent at the para position of the benzene ring. This compound combines the electron-donating diphenylamino group with the strongly acidic sulfonic acid moiety, making it valuable in applications requiring charge transfer, such as dye-sensitized solar cells (DSSCs) and organic dyes . The diphenylamino group enhances conjugation and electron-donating capabilities, which are critical for light absorption and electronic conductivity in optoelectronic devices.

Properties

CAS No. |

303730-29-2 |

|---|---|

Molecular Formula |

C18H15NO3S |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

4-(N-phenylanilino)benzenesulfonic acid |

InChI |

InChI=1S/C18H15NO3S/c20-23(21,22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,20,21,22) |

InChI Key |

ROXTXWXONLXLLT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Key Compounds:

Sodium 4-(Phenylamino)benzenesulfonate Structure: Phenylamino (-NHPh) substituent instead of diphenylamino. Key Difference: Reduced electron-donating capacity due to the absence of a second phenyl group. Used as a surfactant or dye intermediate .

5-[4-(Diphenylamino)phenyl]thiophene-2-cyanoacrylic Acid (L1) Structure: Incorporates a thiophene and cyanoacrylic acid group.

4-{2-[4-(Phenylamino)phenyl]diazen-1-yl}benzene-1-sulfonic Acid Structure: Azo (-N=N-) linkage with phenylamino substituent. Key Difference: Azo group enables vivid color properties, suitable for textile dyes .

4-(Undecan-5-yl)benzene-1-sulfonic Acid Structure: Alkyl chain (C11) substituent. Key Difference: Hydrophobic alkyl chain enhances surfactant properties, unlike the aromatic diphenylamino group .

Physicochemical Properties

- Solubility: The sulfonic acid group ensures water solubility, but the diphenylamino group introduces hydrophobicity, reducing solubility compared to alkyl sulfonates (e.g., ABS acid) .

- Acidity : Sulfonic acid (pKa ~ -1 to 2) is strongly acidic, similar to dodecylbenzene sulfonic acid (ABS acid) .

- Electronic Properties: Diphenylamino group provides a higher electron-donating effect than phenylamino or alkyl groups, enhancing absorption in visible spectra (critical for DSSCs) .

Research Findings and Trends

- DSSC Performance : Triphenylamine-based dyes (e.g., L1/L2) achieve higher PCEs than simpler sulfonic acids due to extended conjugation .

- Toxicity : Azo dyes with sulfonic acid groups (e.g., Congo Red) show variable toxicity in biological systems, necessitating careful handling .

- Industrial Use : Alkylbenzene sulfonates dominate surfactant markets, while aromatic sulfonic acids remain niche in electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.